2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide
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Overview
Description
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a cyano group, a pyridine ring, and an ethoxypropyl chain, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step often involves the preparation of the pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a pyridine ring is introduced to a suitable precursor.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,5-dimethyl-4-hydroxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Coupling with the Ethoxypropyl Chain: The final step involves coupling the intermediate with an ethoxypropyl chain through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the ethoxypropyl chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring and the cyano group. Reagents such as sodium methoxide or sodium hydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. The presence of the pyridine ring allows for potential binding to biological targets, making it useful in drug discovery.
Medicine
This compound and its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique chemical properties can contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enamide: Lacks the ethoxypropyl chain, which may affect its solubility and reactivity.
3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide: Lacks the cyano group, which may reduce its electrophilicity.
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-propylprop-2-enamide: Lacks the ethoxy group, which may affect its hydrophobicity.
Uniqueness
The presence of both the cyano group and the ethoxypropyl chain in 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(3-ethoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-4-28-11-7-10-26-23(27)20(15-24)14-19-12-17(2)22(18(3)13-19)29-16-21-8-5-6-9-25-21/h5-6,8-9,12-14H,4,7,10-11,16H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUTSREBNMDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)OCC2=CC=CC=N2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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